1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride

Catalog No.
S6504747
CAS No.
2742656-34-2
M.F
C4H6Cl2N2O
M. Wt
169.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochlor...

CAS Number

2742656-34-2

Product Name

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride

IUPAC Name

(3-chloro-1,2-oxazol-5-yl)methanamine;hydrochloride

Molecular Formula

C4H6Cl2N2O

Molecular Weight

169.01 g/mol

InChI

InChI=1S/C4H5ClN2O.ClH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H

InChI Key

MIVSUWDVLIHXIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1Cl)CN.Cl

1-(3-Chloro-1,2-oxazol-5-yl)methanamine hydrochloride, also known as cloxazolam, is a crystalline compound characterized by its molecular formula C4H7ClN2OHClC_4H_7ClN_2O\cdot HCl and a molecular weight of approximately 169.01 g/mol. This compound features a 1,2-oxazole ring substituted with a chloro group and an amine side chain, which contributes to its unique chemical properties. Cloxazolam appears as a white to off-white crystalline powder that is soluble in water, ethanol, and chloroform, with a melting point around 193-195°C .

Typical of amines and heterocycles. Notably, it can undergo:

  • Nucleophilic substitutions: The chlorine atom in the oxazole ring can be replaced by nucleophiles under appropriate conditions.
  • Condensation reactions: Cloxazolam may react with aldehydes or ketones to form imines or enamines.
  • Reduction reactions: The oxazole ring can be reduced under specific conditions, potentially altering its biological activity.

These reactions are crucial for modifying the compound for various applications in research and development.

Cloxazolam exhibits significant biological activities, primarily attributed to its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which is essential for reducing neuronal excitability. This mechanism underlies its anxiolytic, sedative, hypnotic, and muscle relaxant properties. Additionally, studies have indicated potential anticonvulsant and antispasmodic effects .

The synthesis of 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride can be achieved through several methods:

  • Condensation Reaction: The compound can be synthesized by condensing 2-aminomethyl-5-chlorooxazole with formaldehyde.
  • Reduction: The resulting Schiff base from the condensation can be reduced using sodium borohydride to yield cloxazolam.
  • Characterization Techniques: The purity and structure of cloxazolam can be confirmed using high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), proton nuclear magnetic resonance (1H-NMR) spectroscopy, and infrared (IR) spectroscopy .

Cloxazolam has potential applications in various fields:

  • Pharmaceutical Research: Due to its anxiolytic properties, cloxazolam may serve as a lead compound for developing new anxiolytic medications.
  • Neuroscience Studies: Its mechanism of action on GABA receptors makes it valuable for studying neurotransmitter systems and their roles in anxiety and sleep disorders.
  • Chemical Biology: Cloxazolam can be used as a tool compound to investigate GABAergic signaling pathways in cellular models

    Research into the interactions of cloxazolam with biological systems highlights its affinity for GABA-A receptors. Studies have demonstrated that cloxazolam enhances the effects of GABA in both in vitro and in vivo models. Additionally, its interactions with other neurotransmitter systems may provide insights into polypharmacy effects when combined with other anxiolytic or sedative agents .

Several compounds share structural or functional similarities with 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride. Here are some notable examples:

Compound NameStructure TypeKey Features
CloxazolamOxazole derivativeAnxiolytic effects; interacts with GABA-A receptors
DiazepamBenzodiazepineWidely used anxiolytic; longer half-life
ClonazepamBenzodiazepineAnticonvulsant properties; similar mechanism of action
1-(3-Bromo-1,2-oxazol-5-yl)methanamine hydrochlorideOxazole derivativeSimilar structure; potential variations in activity

Cloxazolam is unique due to its specific oxazole structure combined with the amine functionality, which influences its pharmacological profile and potential therapeutic applications compared to traditional benzodiazepines like diazepam and clonazepam

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

167.9857182 g/mol

Monoisotopic Mass

167.9857182 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-08-25

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